1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane
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Overview
Description
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H15IO. It is a derivative of 2-oxabicyclo[2.2.2]octane, a bicyclic structure that is often used as a bioisostere for phenyl rings in medicinal chemistry . This compound is characterized by the presence of an iodomethyl group and a methyl group attached to the bicyclic framework, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative. Common reagents used in these reactions include bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like N,N’-dimethylpropyleneurea (DMPU). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its iodomethyl and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its high stability and use as a bioisostere for phenyl rings.
Cubane: Another bioisostere with unique structural properties but less stability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but without the iodomethyl and methyl groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications in various fields.
Properties
CAS No. |
2680528-62-3 |
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Molecular Formula |
C9H15IO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)11-7-8/h2-7H2,1H3 |
InChI Key |
WMWDGPWJZGCONH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(OC2)CI |
Purity |
95 |
Origin of Product |
United States |
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